2-(2-Chlorophenoxy)butanoyl chloride
Overview
Description
2-(2-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
The synthesis of 2-(2-Chlorophenoxy)butanoyl chloride typically involves the reaction of 2-chlorophenol with butanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
2-(2-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-(2-chlorophenoxy)butanoic acid.
Reduction: It can be reduced to form 2-(2-chlorophenoxy)butanol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
2-(2-Chlorophenoxy)butanoyl chloride is widely used in scientific research, particularly in the fields of chemistry and biology. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is employed in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenoxy)butanoyl chloride involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This property is particularly useful in the study of enzyme mechanisms and protein interactions .
Comparison with Similar Compounds
2-(2-Chlorophenoxy)butanoyl chloride can be compared with other similar compounds such as:
2-(2-Chlorophenoxy)acetyl chloride: This compound has a similar structure but with an acetyl group instead of a butanoyl group.
2-(2-Chlorophenoxy)propionyl chloride: This compound has a propionyl group instead of a butanoyl group.
2-(2-Chlorophenoxy)valeryl chloride: This compound has a valeryl group instead of a butanoyl group.
The uniqueness of this compound lies in its specific reactivity and the length of its carbon chain, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
2-(2-chlorophenoxy)butanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-8(10(12)13)14-9-6-4-3-5-7(9)11/h3-6,8H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCZDSUAJYDITF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=CC=C1Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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